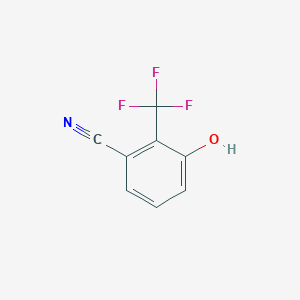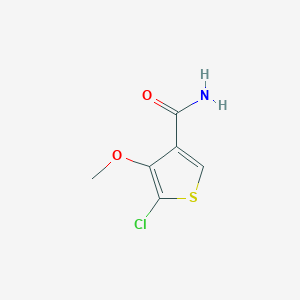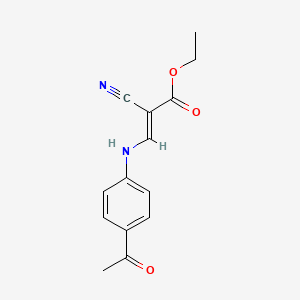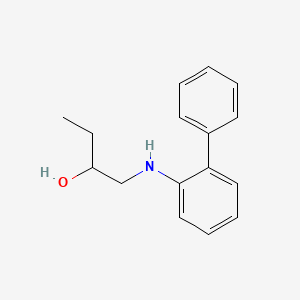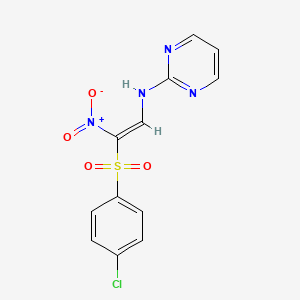
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene, also known as CSP-NPE, is a synthetic compound that has been gaining traction in scientific research due to its potential to be used as an inhibitor of enzymes. It has been used as an inhibitor in various biochemical and physiological experiments, and has been studied for its potential applications in drug design.
Mechanism of Action
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme's activity. This binding is reversible and can be disrupted by the addition of a competing substrate or by increasing the concentration of the inhibitor.
Biochemical and Physiological Effects
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It has also been studied for its potential to modulate the activity of certain receptors and ion channels.
Advantages and Limitations for Lab Experiments
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available, and it has a high affinity for many enzymes. Furthermore, it has a reversible binding mechanism, which allows it to be used in reversible inhibition experiments. However, there are also some limitations to using 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene in lab experiments. For example, its binding mechanism is relatively weak, which can lead to inconsistent results. Additionally, it is not as specific as other inhibitors, which can lead to unwanted effects on other enzymes.
Future Directions
The potential future directions for 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene include further research into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research into its potential applications in drug design and its potential to modulate the activity of certain receptors and ion channels could be explored. Additionally, further research into its potential to be used as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates could be conducted. Finally, further research into its advantages and limitations for lab experiments could be conducted in order to optimize its use in laboratory settings.
Synthesis Methods
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene is synthesized by a two-step process. First, a reaction between 4-chlorophenylsulfonyl chloride and 1-nitro-2-(pyrimidin-2-ylamino)ethene is carried out in the presence of triethylamine. This reaction yields the desired compound, 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene. The second step involves purification of the compound using column chromatography.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has been used as an inhibitor in various biochemical and physiological experiments. In particular, it has been used as an inhibitor of enzymes such as tyrosine kinases, serine proteases, and cytochrome P450. It has also been studied for its potential applications in drug design.
properties
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O4S/c13-9-2-4-10(5-3-9)22(20,21)11(17(18)19)8-16-12-14-6-1-7-15-12/h1-8H,(H,14,15,16)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMMTOESQULLU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
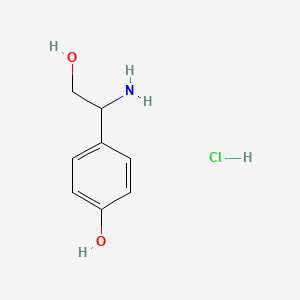
![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)
